molecular formula C23H24N4O2 B3312924 N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946335-44-0

N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3312924
CAS No.: 946335-44-0
M. Wt: 388.5 g/mol
InChI Key: FNZPDFILDZKDCS-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole ring fused to an indole core. The compound’s structure includes a propan-2-yl (isopropyl) group at position 5 of the oxadiazole ring and an N-(4-ethylphenyl)acetamide side chain (Fig. 1).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-16-9-11-18(12-10-16)24-21(28)14-27-19-8-6-5-7-17(19)13-20(27)23-26-25-22(29-23)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPDFILDZKDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the indole and oxadiazole intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The indole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to three regions:

  • Aryl substituents on the acetamide group.
  • Oxadiazole ring substitutions (e.g., alkyl, aryl, or sulfanyl groups).
  • Indole core variations (e.g., methoxy, halogen, or fused heterocycles).
Substituent Effects on the Acetamide Group

The N-arylacetamide moiety significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Acetamide Melting Point (°C) Yield (%) Key Bioactivity/Notes References
N-(4-Ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide 4-Ethylphenyl Not reported Not reported Anticancer (hypothesized)
N-(2-Phenylethyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide 2-Phenylethyl Not reported Not reported Structural analog (no bioactivity data)
N-(4-Nitrophenyl)acetamide derivative (10l) 4-Nitrophenyl 190–191 14 Anticancer (Bcl-2/Mcl-1 inhibition)
N-(Pyridin-2-yl)acetamide derivative (10m) Pyridin-2-yl 153–154 17 Moderate cytotoxicity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 10l) correlate with higher melting points and enhanced anticancer activity .
  • Heteroaromatic substituents (e.g., pyridin-2-yl in 10m) may improve solubility but reduce yield compared to aryl groups .
Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring is a pharmacophore in many bioactive molecules. Notable analogs include:

Compound Name Oxadiazole Substitution Key Activity References
This compound 5-Isopropyl Not reported (structural focus)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 5-Benzofuran-2-yl Antimicrobial (broad-spectrum)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) Diphenylmethyl Synthetic intermediate (no bioactivity)
N-(4-Sulfamoylphenyl)-2-((5-phthalazinone-oxadiazol-2-yl)thio)acetamide (4b) Phthalazinone Anti-proliferative (IC₅₀ = 12 µM)

Key Observations :

  • Bulky substituents (e.g., diphenylmethyl in compound 4) reduce bioactivity but enhance thermal stability .
  • Sulfanyl linkages (e.g., in 4b and 2a) improve binding to enzyme active sites, enhancing antimicrobial and anticancer effects .
Indole Core Variations

Modifications to the indole core alter electronic properties and bioactivity:

Compound Name Indole Substitution Bioactivity References
This compound None (parent structure) Hypothesized anticancer activity
N-(4-Chlorophenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) 3-Indolylmethyl LOX inhibition (IC₅₀ = 0.8 µM)
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives 5-Fluoroindole Antioxidant (DPPH scavenging up to 85%)

Key Observations :

  • Fluorination (e.g., in compound 6a) enhances antioxidant activity due to increased electronegativity .
  • Sulfanyl-acetamide linkages (e.g., in 8t) improve enzyme inhibition potency .

Biological Activity

N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound notable for its unique structural features, which include an indole core and an oxadiazole ring. These characteristics contribute to its potential biological activities and applications in various scientific fields.

Chemical Structure and Properties

PropertyDetails
IUPAC Name N-(4-ethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Molecular Formula C23H24N4O2
Molecular Weight 392.46 g/mol
InChI Key InChI=1S/C23H24N4O2/c1-4-16... (truncated for brevity)

The compound's structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

The biological activity of this compound can be attributed to its ability to interact with multiple biological pathways. Compounds containing oxadiazole rings have been documented to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications in the oxadiazole structure can enhance antiproliferative properties against human colon adenocarcinoma and other cancer types .
  • Anti-inflammatory Effects: The compound may inhibit key inflammatory pathways, potentially through the modulation of cytokine production or inhibition of cyclooxygenases (COX) .

Research Findings

Recent studies have highlighted various biological activities associated with similar compounds:

  • Anticancer Studies:
    • A derivative with an oxadiazole moiety demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
    • Another study reported that oxadiazole derivatives exhibited significant cytotoxicity against lung and breast cancer cells .
  • Enzyme Inhibition:
    • Compounds similar to this compound have been shown to inhibit enzymes such as Carbonic Anhydrase and Histone Deacetylase (HDAC), which are crucial in cancer progression and inflammation .
  • Antimicrobial Activity:
    • Some studies indicate that oxadiazole derivatives possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a related oxadiazole compound in vitro against multiple cancer cell lines. The results showed that the compound inhibited cell proliferation significantly compared to control groups.

Case Study 2: Anti-inflammatory Properties

Research on another derivative indicated its potential as an anti-inflammatory agent by reducing levels of pro-inflammatory cytokines in cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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